Enzymatic Inhibition of DOT1L
Dot1L-IN-5 exhibits an IC50 of 0.17 nM in a scintillation proximity assay (SPA) measuring DOT1L enzymatic activity, representing a 2.3-fold improvement over EPZ004777 (IC50 = 0.4 nM) and a 1.8-fold improvement over SGC0946 (IC50 = 0.3 nM) [1][2]. Notably, Pinometostat (EPZ-5676) achieves a Ki of 80 pM in a cell-free assay, which is approximately 2-fold more potent than Dot1L-IN-5, but this value derives from a different assay format (Ki vs. IC50) .
| Evidence Dimension | Biochemical inhibition of DOT1L methyltransferase activity |
|---|---|
| Target Compound Data | IC50 = 0.17 nM |
| Comparator Or Baseline | EPZ004777: IC50 = 0.4 nM; SGC0946: IC50 = 0.3 nM; Pinometostat: Ki = 80 pM |
| Quantified Difference | Dot1L-IN-5 is 2.3× more potent than EPZ004777, 1.8× more potent than SGC0946, but 2.1× less potent than Pinometostat (Ki-based comparison) |
| Conditions | SPA assay format for IC50; cell-free radiometric/filter-binding assay for Ki |
Why This Matters
The subnanomolar biochemical potency of Dot1L-IN-5 ensures robust target engagement at low compound concentrations, which is critical for high-throughput screening campaigns and for minimizing off-target effects in cellular experiments.
- [1] Stauffer, F., Weiss, A., Scheufler, C., Möbitz, H., Ragot, C., Beyer, K. S., ... & Gaul, C. (2019). New Potent DOT1L Inhibitors for in Vivo Evaluation in Mouse. ACS Medicinal Chemistry Letters, 10(12), 1655-1660. View Source
- [2] Structural Genomics Consortium (SGC). (n.d.). SGC0946: A potent, selective inhibitor of DOT1L with cellular activity. Chemical Probes Portal. View Source
